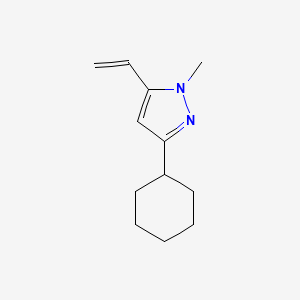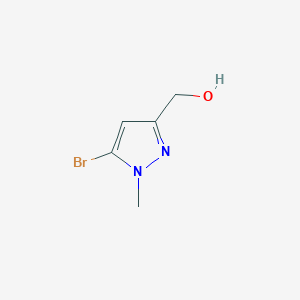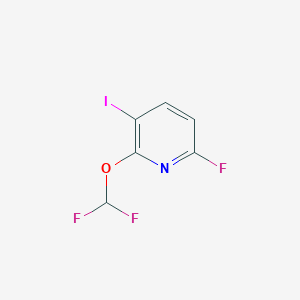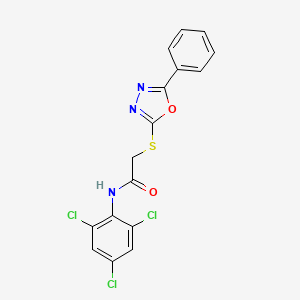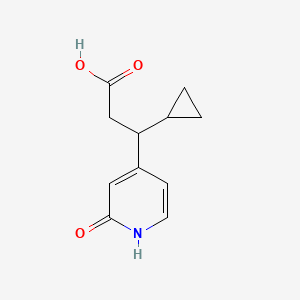![molecular formula C13H9BrN4O2 B15055965 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a heterocyclic compound that features a benzo[d]oxazole core substituted with a 5-bromopyridin-3-yl group and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromopyridin-3-yl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 5-bromopyridine as a starting material.
Addition of the Carbohydrazide Moiety: This can be done through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This can result in the removal of the bromine atom or reduction of the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole
- 2-(5-Bromopyridin-3-yl)oxazole
Uniqueness
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of both the benzo[d]oxazole core and the carbohydrazide moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Propiedades
Fórmula molecular |
C13H9BrN4O2 |
|---|---|
Peso molecular |
333.14 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C13H9BrN4O2/c14-9-3-8(5-16-6-9)13-17-10-4-7(12(19)18-15)1-2-11(10)20-13/h1-6H,15H2,(H,18,19) |
Clave InChI |
BFVXZRQIWYEYOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NN)N=C(O2)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


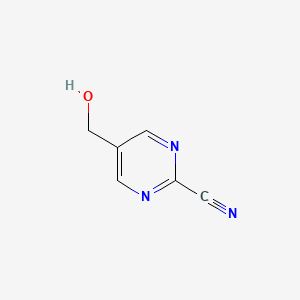
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
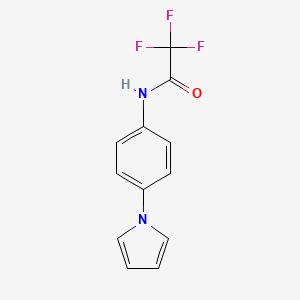

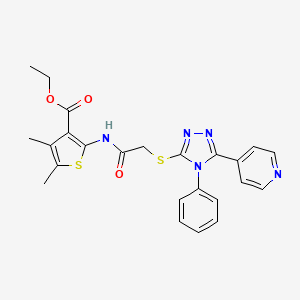
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
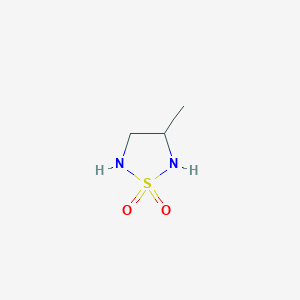
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)

